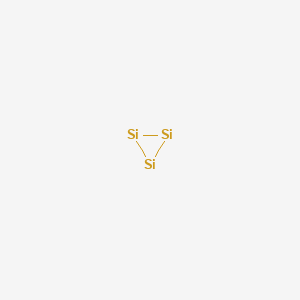

Cyclotrisilane

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

硅 (Si) 是地壳中第二丰富的元素,约占地壳质量的 26.9%。它主要以二氧化硅 (SiO₂) 的形式存在于自然界中。冶金级元素硅是通过从二氧化硅 (SiO₂) 中进行还原过程而获得的。不同等级的硅在各个行业都有应用:

低品位硅: 用于铝、钢铁和化工行业(纯度范围 15–90%)。

冶金级硅 (MG): 纯度为 99% (2N),用于类似的行业。

太阳能级硅: 纯度为 99.9999% (6N),用于光伏领域。

电子级硅: 纯度为 99.9999999% (9N),对于微电子和集成电路至关重要。

准备方法

合成路线:

直接合成: 涉及硅与各种化合物的反应。例如,Müller-Rochow 过程生成有机硅化合物和硅的氯衍生物。

烷氧基硅烷和氯硅烷: 硅合成中的关键中间体。

二氧化硅的还原: 通过使用碳或其他还原剂还原二氧化硅来生产冶金级硅。

化学气相沉积 (CVD): 用于半导体制造中高纯度硅片的生产。

化学反应分析

硅经历着各种各样的反应:

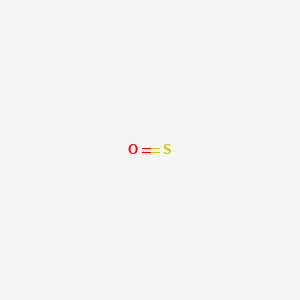

氧化: 形成二氧化硅 (SiO₂)。

还原: 生成冶金级硅。

取代: 有机硅化合物与各种亲核试剂反应。常见的试剂包括格氏试剂、氢化物(例如 LiAlH₄)和卤素(例如 Cl₂)。主要产物包括硅烷 (SiH₄)、硅氧烷 (Si-O-Si) 和硅氮烷 (Si-N-Si)。

科学研究应用

硅的影响遍及各个领域:

半导体: 电子设备的基础。

材料科学: 具有独特性能的硅基材料(例如硅氧烷)。

能源: 光伏电池。

催化: 二氧化硅负载的催化剂。

作用机制

硅的作用多种多样:

光伏: 吸收光子,产生电子-空穴对。

生物系统: 可能在骨骼健康和结缔组织中发挥作用。

工业: 增强材料性能。

相似化合物的比较

虽然硅在电子和光伏领域没有直接替代品,但其他材料(例如锗、砷化镓)在特定应用中具有竞争力。

属性

CAS 编号 |

12597-37-4 |

|---|---|

分子式 |

H6Si3 |

分子量 |

90.30 g/mol |

IUPAC 名称 |

trisilirane |

InChI |

InChI=1S/H6Si3/c1-2-3-1/h1-3H2 |

InChI 键 |

SZMYSIGYADXAEQ-UHFFFAOYSA-N |

杂质 |

Impurities: Boron, aluminum; garium; indium; germanium; tin; phosphorus; arsenic; antimony; copper; oxygen; sulfur; iron; tellurium |

SMILES |

[Si]1[Si][Si]1 |

规范 SMILES |

[SiH2]1[SiH2][SiH2]1 |

沸点 |

4271 °F at 760 mmHg (NIOSH, 2024) 2355 °C 4271 °F |

颜色/形态 |

Black to gray, lustrous, needle-like crystals or octahedral platelets (cubic system); amorphous form is dark brown powder |

密度 |

2.33 at 77 °F (NIOSH, 2024) - Denser than water; will sink 2.33 g/cu cm at 25 °C/4 °C Electron mobility at 300 K: 1500 sq cm/volt/sec; hole mobility at 300 K: 500 sq cm/volt/sec; intrinsic charge density at 300 K: 1.5x10+10; electron diffusion constant at 300 K: 38; hole diffusion constant at 300 K: 13; attacked by hydrofluoric or a mixture of hydrofluoric and nitric acids; burns in fluorine, chlorine Critical volume: 232.6 cu cm/mol; atomic density: 5X10+22 atoms/cu cm; Knoop hardness: 950-1150; volume expansion on freezing: 9.5% Density at melting pt = 2.30 g/cu cm (solid), 2.51 g/cu cm (liquid); Heat of evaporation = 385 kJ/mol; Surface tension at melting pt = 885 mJ/sq m 2.33 g/cm³ 2.33 at 77 °F (77 °F): 2.33 |

熔点 |

2570 °F (NIOSH, 2024) 1410 °C Enthalpy of fusion at melting point: 50.21 kJ/mol 2570 °F |

Key on ui other cas no. |

160927-90-2 |

物理描述 |

Silicon powder, amorphous appears as a dark brown powder. Insoluble in water and denser than water. Burns readily when exposed to heat or flames, and may be difficult to extinguish. Water may not be effective in extinguishing flames. Used to make computer microchips. Other Solid; Dry Powder, Other Solid; Pellets or Large Crystals; Dry Powder Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.]; [NIOSH] STEEL-GREY CRYSTALS OR BLACK-TO-BROWN AMORPHOUS POWDER. Black to gray, lustrous, needle-like crystals. Black to gray, lustrous, needle-like crystals. [Note: The amorphous form is a dark-brown powder.] |

溶解度 |

Insoluble (NIOSH, 2024) Soluble in a mixture of nitric and hydrofluoric acids and in alkalis; insoluble in nitric and hydrochloric acid Soluble in molten alkali oxides; practically insoluble in water Silicon and germanium are isomorphous and thus mutually soluble in all proportions; molten silicon is immiscible in both molten tin and molten lead. Solubility in water: none Insoluble |

同义词 |

trisilirane |

蒸汽压力 |

0 mmHg (approx) (NIOSH, 2024) 1 Pa at 1635 °C; 10 Pa at 1829 °C; 100 Pa at 2066 °C; 1 kPa at 2363 °C; 10 kPa at 2748 °C; 100 kPa at 3264 °C 0 mmHg (approx) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)

![(3S,8R,9S,10R,13R,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,12,16,17-decahydrocyclopenta[a]phenanthrene-11,15-dione](/img/structure/B84407.png)

![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)